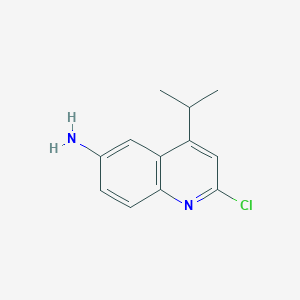

2-Chloro-4-isopropylquinolin-6-amine

Description

2-Chloro-4-isopropylquinolin-6-amine is a quinoline derivative characterized by a fused benzene-pyridine ring system with substituents at positions 2 (chloro), 4 (isopropyl), and 6 (amine).

Properties

Molecular Formula |

C12H13ClN2 |

|---|---|

Molecular Weight |

220.70 g/mol |

IUPAC Name |

2-chloro-4-propan-2-ylquinolin-6-amine |

InChI |

InChI=1S/C12H13ClN2/c1-7(2)9-6-12(13)15-11-4-3-8(14)5-10(9)11/h3-7H,14H2,1-2H3 |

InChI Key |

LTVTTZCFZFTIGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NC2=C1C=C(C=C2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-Chloro-4-isopropylquinolin-6-amine, can be achieved through various methods. Common synthetic routes include the Friedländer synthesis, Skraup synthesis, and Pfitzinger reaction . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those involving palladium or copper catalysts, are commonly used . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isopropylquinolin-6-amine undergoes various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: Halogenation, alkylation, and acylation reactions using reagents like halogens, alkyl halides, and acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Zinc dust, sodium borohydride.

Substitution: Halogens, alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinolines, and various substituted quinoline derivatives .

Scientific Research Applications

2-Chloro-4-isopropylquinolin-6-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antimicrobial and antif

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-4-isopropylquinolin-6-amine with three analogs identified in the provided evidence, focusing on structural features and inferred properties.

Structural Overview of Analogs

The table below summarizes key structural differences:

Key Comparative Analyses

Core Heterocyclic System

- Quinoline vs. Pyrimidine: The target compound and two analogs () share a quinoline core, while 2-Chloro-6-methylpyrimidine-4-carboxylic acid () is a pyrimidine derivative. Pyrimidine derivatives like often exhibit enhanced solubility due to carboxylic acid groups, which may limit membrane permeability relative to quinoline-based amines.

Substituent Position and Electronic Effects

- Chlorine Position: In 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine (), chlorine occupies position 4, whereas the target compound has chlorine at position 2. Chloro groups are electron-withdrawing, altering electron density across the ring. Position 2 chlorine may enhance electrophilic reactivity at adjacent positions, while position 4 chlorine (as in ) could influence conjugation with the amine group at position 3.

- Amino Group Variations: The target compound’s primary amine at position 6 contrasts with the tertiary amine (N-aryl) in .

Steric and Functional Group Impact

Bulky Substituents :

The isopropyl group (target compound) and piperazinylmethyl group () introduce steric bulk. Isopropyl’s compact structure may reduce steric hindrance compared to the larger, flexible piperazine moiety in , which could affect binding pocket accessibility in drug-receptor interactions.- Functional Group Diversity: The carboxylic acid in confers high polarity and acidity (pKa ~4-5), making it ionizable at physiological pH. In contrast, the amine groups in quinoline derivatives (target, ) are basic (pKa ~8-10), influencing solubility and bioavailability.

Crystallographic Considerations

Structural determination tools like SHELX () are critical for resolving substituent conformations. For example, the crystal structure of may reveal hydrogen-bonding patterns between the amine and chloro groups, guiding synthetic optimization for stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.